tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
CAS No.: 1373028-95-5
Cat. No.: VC12020985
Molecular Formula: C13H21F2NO3
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1373028-95-5 |
|---|---|
| Molecular Formula | C13H21F2NO3 |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate |
| Standard InChI | InChI=1S/C13H21F2NO3/c1-11(2,3)19-10(18)16-6-9-4-5-12(7-16,8-17)13(9,14)15/h9,17H,4-8H2,1-3H3 |
| Standard InChI Key | YRAMMFIWBVNNFQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CCC(C1)(C2(F)F)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC(C1)(C2(F)F)CO |
Introduction
Tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is a complex organic compound with a unique bicyclic structure. Its chemical formula is C13H21F2NO3, and it has a molecular weight of 277.31 g/mol . This compound is of interest in various fields, including drug synthesis and catalysis, due to its distinctive fluorination pattern and functional groups.
Synthesis and Applications
The synthesis of tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves multiple steps, leveraging its functional groups for further chemical transformations. This compound is particularly useful in drug synthesis due to its unique structure, which may confer distinct pharmacological properties.
Interaction Studies and Biological Activity
Interaction studies involving this compound focus on its binding affinity to various biological targets. The presence of fluorine atoms and the bicyclic structure may enhance its interaction with biological molecules, potentially leading to novel therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate. These include:
Research Findings and Future Directions
Research on tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is ongoing, with a focus on exploring its pharmacological properties and potential applications in drug development. The unique fluorination pattern and bicyclic structure suggest that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume